5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one (CAS: 617698-09-6) is a thiazolidinone derivative characterized by a brominated indolinone core and a 3-isopropyl substituent.
Properties
CAS No. |
617696-27-2 |
|---|---|
Molecular Formula |
C17H17BrN2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-4-7-19-12-6-5-10(18)8-11(12)13(15(19)21)14-16(22)20(9(2)3)17(23)24-14/h5-6,8-9H,4,7H2,1-3H3/b14-13- |
InChI Key |
WRSRNZPGHFNNOW-YPKPFQOOSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Selection of Starting Material
The synthesis typically begins with a substituted indole derivative, such as 2-oxo-1-propylindoline. Bromination at the 5-position is critical for introducing the halogen necessary for subsequent coupling reactions. Two primary approaches dominate literature:
Direct Bromination Using N-Bromosuccinimide (NBS):
In anhydrous dichloromethane or chloroform, NBS (1.1 equiv) is added dropwise to a solution of 2-oxo-1-propylindoline at 0–5°C under nitrogen atmosphere. The reaction proceeds via radical intermediacy, achieving >85% conversion after 12 hours. Excess NBS may lead to dibromination, necessitating careful stoichiometric control.
Electrophilic Bromination with Molecular Bromine:
Alternately, bromine (1.05 equiv) in acetic acid at 40°C facilitates electrophilic aromatic substitution. This method yields 5-bromo-2-oxo-1-propylindoline within 6 hours but requires rigorous pH control (pH 4–5) to minimize oxidation side products.
Purification of Brominated Intermediate
Crude brominated indole is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale yellow crystals with >98% purity (HPLC). Key characterization data include:
-
1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, N-CH2), 1.85–1.78 (m, 2H, CH2), 1.02 (t, J = 7.4 Hz, 3H, CH3).
Synthesis of 3-Isopropyl-2-thioxothiazolidin-4-one
Thiazolidinone Ring Formation
The thiazolidinone component is synthesized from L-cysteine derivatives or via cyclization of β-chloroethylisothiocyanate:
Method A (From L-Cysteine):
L-Cysteine reacts with isopropyl isocyanate in THF at reflux (66°C) for 8 hours, followed by oxidative cyclization using iodine (1.2 equiv) in methanol. This one-pot procedure achieves 72% yield.
Method B (Cyclization Route):
β-Chloroethylisothiocyanate (1 equiv) and isopropylamine (1.1 equiv) undergo nucleophilic substitution in DMF at 80°C for 4 hours, yielding 3-isopropyl-2-thioxothiazolidin-4-one after silica gel chromatography (hexane/EtOAc 4:1).
Spectroscopic Validation
Knoevenagel Condensation for Core Formation
Reaction Optimization
The critical coupling between brominated indole and thiazolidinone employs Knoevenagel conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | 78% |
| Base | Piperidine (0.5 eq) | 82% |
| Temperature | 70°C, 8 hours | Max conversion |
| Molar Ratio | 1:1.05 (indole:thiazolidinone) | Minimizes dimerization |
Reaction monitoring via TLC (SiO2, EtOAc/hexane 1:1) confirms product formation (Rf = 0.45). Post-reaction, the mixture is acidified to pH 3–4 with HCl to precipitate the product.
Byproduct Analysis
Major impurities include:
-
Unreacted starting materials (<5%)
-
Di-indole adducts (∼8% at excess indole)
-
Oxidized thione to sulfone derivatives (<2%)
Large-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in flow chemistry:
Environmental Impact Mitigation
-
Solvent recovery systems achieve >95% ethanol reuse
-
Bromine scavengers (Na2S2O3) reduce effluent toxicity
Analytical Characterization and Quality Control
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18) | ≥99.5% | 99.8% |
| Residual Solvents | <500 ppm ethanol | 212 ppm |
| Heavy Metals | <10 ppm Pb | <1 ppm |
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioxothiazolidinone derivatives.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile precursor in the development of novel compounds.
Synthetic Routes:
The synthesis typically involves multi-step reactions that may include:
- Formation of the thiazolidine ring.
- Bromination and subsequent modifications to introduce various functional groups.
These processes often utilize solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to enhance yields and selectivity.
Biology
The compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific biological targets, inhibiting microbial enzymes or cancer cell proliferation.
Mechanisms of Action:
The biological activity is thought to stem from its ability to disrupt cellular processes through enzyme inhibition or receptor modulation. For instance, it may interfere with the function of enzymes critical for microbial survival or cancer cell metabolism.
Medicine
In medicinal chemistry, this compound is being explored for its role in drug development. Its unique structure provides opportunities to design targeted therapies for various diseases, particularly those involving enzyme dysregulation.
Case Studies:
Research has indicated promising results in preclinical models where derivatives of this compound demonstrated significant activity against specific cancer types. Further investigation into its pharmacokinetics and toxicity profiles is necessary to evaluate its therapeutic potential fully.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Aromatic Modifications : Analog 3 incorporates a piperazinyl-pyrimidine moiety, increasing molecular weight and polarity, which may influence receptor binding .
- Halogenation: Bromine at the indolinone core (target compound) vs. chlorine in Analog 1 alters electronic properties, affecting reactivity and stability .
Physicochemical Properties
Key Observations :
- Thermal Stability : Analog 3’s high boiling point (562°C) suggests stronger intermolecular forces due to its extended aromatic system .
Biological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound belongs to a class of thiazolidinones characterized by the presence of both thiazolidine and indole moieties. The synthesis typically involves multi-step reactions, including the condensation of appropriate precursors under controlled conditions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may function as a multi-target ligand, influencing several pathways:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly through apoptosis induction.
- Antimicrobial Properties : It exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of key metabolic pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 12.5 | Cell membrane disruption |
| Cytotoxicity | HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |
| Antifungal | Candida albicans | 10.0 | Inhibition of ergosterol synthesis |
Case Studies
- Anticancer Studies : A study conducted on the MCF-7 breast cancer cell line demonstrated that the compound significantly reduced cell viability with an IC50 value of 15 µM, suggesting its potential as an anticancer agent. Mechanistically, it was found to upregulate apoptotic markers such as caspase-3 and p53, indicating a pathway involving programmed cell death .
- Antimicrobial Activity : Research on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 12.5 µM. This activity was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis .
- Cytotoxic Effects : In HeLa cells, the compound exhibited cytotoxic effects with an IC50 value of 20 µM, primarily through inducing cell cycle arrest at the G2/M phase .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the exocyclic double bond (δ 7.2–8.1 ppm for indole protons; δ 160–180 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~369.3 g/mol) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Applications : - 2D NMR (COSY, NOESY) : Resolves steric effects from the bromine atom and isopropyl group .
What experimental designs are suitable for evaluating the compound’s biological activity, particularly its enzyme inhibition potential?
Q. Advanced Research Focus
- In Vitro Assays :
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of cancer-related kinases (e.g., PI3K/AKT) .
- Dose-Response Curves : IC₅₀ values are determined via nonlinear regression analysis (GraphPad Prism) .
- Control Strategies : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
Data Contradiction Analysis : - Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (pH, temperature) or protein purity .
How does the bromine substituent influence electronic properties and bioactivity compared to chloro or methyl analogs?
Q. Advanced Research Focus
- Electronic Effects : Bromine’s electronegativity and steric bulk alter electron density in the indole ring, affecting binding to hydrophobic enzyme pockets (e.g., tubulin or topoisomerases) .
- Biological Impact :
- Bromine : Enhances anticancer activity (e.g., 2–3× lower IC₅₀ vs. methyl analogs in MCF-7 cells) due to improved target affinity .
- Chlorine : Moderate activity but reduced metabolic stability .
- SAR Studies : Computational modeling (e.g., DFT or molecular docking) correlates substituent effects with bioactivity .
What methodologies are recommended for environmental fate studies of this compound?
Q. Advanced Research Focus
- Degradation Pathways :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate sunlight degradation .
- Biodegradation : Use OECD 301D tests with activated sludge to assess microbial breakdown .
- Analytical Tools :
- HPLC-MS/MS : Quantifies degradation products (e.g., dehalogenated metabolites) .
Experimental Design :
- HPLC-MS/MS : Quantifies degradation products (e.g., dehalogenated metabolites) .
- Compartmental Analysis : Study distribution in water, soil, and biota using radiolabeled analogs (¹⁴C-tagged compound) .
How can contradictory data on the compound’s solubility and stability be reconciled?
Q. Advanced Research Focus
- Solubility Conflicts :
- DMSO vs. Ethanol : Solubility varies due to hydrogen-bonding capacity (e.g., 25 mg/mL in DMSO vs. <1 mg/mL in water) .
- pH-Dependent Stability : Use buffered solutions (pH 7.4) to mimic physiological conditions and avoid degradation .
Resolution Strategies :
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous media .
- Accelerated Stability Testing : Conduct studies at 40°C/75% RH for 4 weeks to predict shelf-life .
What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. Advanced Research Focus
- DFT Calculations :
- Frontier Molecular Orbitals (FMOs) : Identify reactive sites (e.g., electrophilic C-5 in the thiazolidinone ring) .
- Transition State Modeling : Predict regioselectivity in substitution reactions (e.g., bromine displacement) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. THF) .
How can the compound’s potential as a photosensitizer be evaluated for material science applications?
Q. Advanced Research Focus
- Optoelectronic Characterization :
- UV-Vis Spectroscopy : Measure absorption maxima (e.g., λmax ~450 nm for π→π* transitions) .
- Cyclic Voltammetry : Determine HOMO/LUMO levels to assess electron transport potential .
- Device Integration : Test in organic solar cells (ITO/PEDOT:PSS/compound/Al) to quantify power conversion efficiency .
What strategies mitigate toxicity risks during in vivo studies of this compound?
Q. Advanced Research Focus
- Acute Toxicity Screening :
- Zebrafish Embryo Assay : LC₅₀ determination at 96 hpf .
- Hepatocyte Viability : Use HepG2 cells to assess liver toxicity (ATP luminescence assays) .
- Metabolite Profiling : Identify toxic metabolites (e.g., glutathione adducts) via LC-HRMS .
How does the compound’s stereochemistry influence its biological interactions?
Q. Advanced Research Focus
- Chiral Analysis :
- Circular Dichroism (CD) : Confirms Z/E configuration and helicity .
- Enantiospecific Assays : Compare activity of enantiomers (e.g., S vs. R forms) in receptor-binding studies .
Impact on Bioactivity :
- The Z-configuration enhances binding to tubulin’s colchicine site (Kd = 0.8 µM vs. 3.2 µM for E-isomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
